3-Fluoro-2-morpholinopyridine-4-boronic acid

描述

Structural Features and Nomenclature

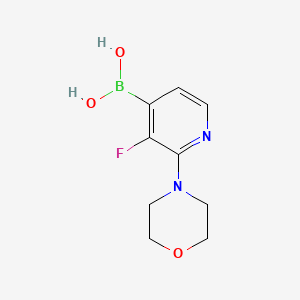

The molecular architecture of this compound encompasses multiple distinct structural domains that contribute to its chemical and biological properties. The compound features a pyridine ring system as the central heterocyclic core, substituted at the 2-position with a morpholine group, at the 3-position with a fluorine atom, and at the 4-position with a boronic acid functionality. The systematic nomenclature (3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid reflects the precise positioning of these substituents according to International Union of Pure and Applied Chemistry conventions.

The pyridine ring contributes aromatic stability and provides a nitrogen atom that can participate in hydrogen bonding interactions, while maintaining planarity essential for molecular recognition processes. The morpholine substituent at the 2-position introduces both amine and ether functionalities within a six-membered saturated heterocycle, creating a conformationally flexible yet sterically defined region of the molecule. This morpholine group adopts a chair conformation similar to cyclohexane, with the oxygen and nitrogen atoms positioned to minimize steric interactions while maximizing favorable electrostatic arrangements.

The Strategic Molecular Component Analysis table below summarizes the key structural elements and their primary contributions:

| Structural Component | Position | Key Properties | Functional Contribution |

|---|---|---|---|

| Pyridine Ring | Core scaffold | Aromatic, planar, nitrogen-containing | Molecular framework, hydrogen bonding capability |

| Morpholine Group | 2-position | Six-membered heterocycle with O and N | Conformational flexibility, dual functionality |

| Fluorine Atom | 3-position | Highly electronegative, small size | Electronic modulation, metabolic stability |

| Boronic Acid | 4-position | Lewis acidic boron center | Cross-coupling reactivity, reversible binding |

The boronic acid functional group represents the most reactive center within the molecule, featuring a boron atom with an empty p-orbital that can accept electron pairs from Lewis bases. This electrophilic character enables the formation of reversible covalent bonds with diols, amino acids, and other nucleophilic species, making boronic acids valuable in both synthetic chemistry and biological applications. The Standard InChI representation InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 provides a unique algorithmic description of the molecular connectivity.

Historical Development of Boronic Acid Derivatives

The historical foundation of boronic acid chemistry traces back to Edward Frankland's pioneering work in 1860, when he achieved the first preparation and isolation of a boronic acid through a two-stage synthetic process. Frankland's methodology involved the reaction of diethylzinc with triethyl borate to produce triethylborane, followed by controlled oxidation in air to yield ethylboronic acid. This seminal achievement established the fundamental principles that would guide boronic acid synthesis for decades to follow.

The evolution of boronic acid derivatives progressed through several distinct phases of development, each characterized by advances in synthetic methodology and expanding applications. The early twentieth century witnessed the development of more sophisticated synthetic approaches, while the latter half of the century saw the emergence of boronic acids as crucial intermediates in cross-coupling reactions. The discovery and refinement of palladium-catalyzed Suzuki coupling reactions revolutionized the field by providing efficient methods for carbon-carbon bond formation using boronic acid derivatives as nucleophilic partners.

The modern era of boronic acid chemistry has been marked by the recognition of these compounds as valuable therapeutic agents. The approval of bortezomib as the first boronic acid-containing drug for clinical use represents a watershed moment that validated decades of research into the biological activity of organoboron compounds. This breakthrough demonstrated that the unique properties of boronic acids, including their ability to form reversible covalent bonds with biological targets, could be harnessed for therapeutic benefit.

The Development Timeline of Boronic Acid Derivatives table illustrates key milestones:

| Year | Milestone | Investigator/Company | Significance |

|---|---|---|---|

| 1860 | First boronic acid synthesis | Edward Frankland | Established fundamental methodology |

| 1964 | Comprehensive review | Torssell | Consolidated early knowledge |

| 1970s-1980s | Suzuki coupling development | Various researchers | Enabled cross-coupling applications |

| 2003 | Bortezomib approval | Millennium Pharmaceuticals | First therapeutic boronic acid |

| 2010s-Present | Diversified applications | Multiple groups | Expansion into various therapeutic areas |

Contemporary research in boronic acid chemistry continues to expand the boundaries of synthetic methodology and biological application. The development of new synthetic routes has made complex boronic acid derivatives more accessible, while advances in understanding their biological mechanisms have opened new avenues for drug development. The integration of boronic acid functionality with other pharmacologically relevant structural motifs, as exemplified by this compound, represents the current frontier in this evolving field.

Significance of Fluorine and Morpholine Substituents

The incorporation of fluorine atoms into pharmaceutical compounds has emerged as one of the most significant strategies in modern drug design, with fluorinated compounds representing approximately twenty percent of marketed pharmaceuticals. The unique properties of fluorine, including its high electronegativity, small atomic size, and strong carbon-fluorine bond, provide multiple advantages in drug development. The presence of fluorine in this compound at the 3-position of the pyridine ring serves to modulate the electronic properties of the entire molecular system while conferring enhanced metabolic stability.

Fluorine substitution exerts profound effects on molecular properties through both inductive and steric mechanisms. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a significant dipole moment that influences the distribution of electron density throughout the molecule. This electronic perturbation can alter acid-base properties, with fluorination typically reducing the basicity of nearby nitrogen atoms and affecting the compound's ionization state under physiological conditions. The metabolic stability conferred by fluorine substitution results from the exceptional strength of the carbon-fluorine bond (approximately 116 kilocalories per mole), which makes fluorinated positions resistant to oxidative metabolism by cytochrome P450 enzymes.

The morpholine heterocycle represents a privileged structural motif in medicinal chemistry, featured in numerous approved pharmaceuticals and bioactive molecules. This six-membered ring containing both nitrogen and oxygen heteroatoms provides a unique combination of properties that enhance drug-like characteristics. The morpholine scaffold offers several advantages including favorable pharmacokinetic properties, synthetic accessibility, and the ability to engage in multiple types of molecular interactions. The presence of both amine and ether functionalities within the same ring system allows morpholine derivatives to serve as both hydrogen bond donors and acceptors, facilitating interactions with diverse biological targets.

The Comparative Properties of Structural Substituents table summarizes key characteristics:

| Substituent | Electronic Effects | Steric Properties | Metabolic Impact | Pharmacological Benefits |

|---|---|---|---|---|

| Fluorine | Strong electron withdrawal | Minimal steric bulk | Enhanced stability | Improved bioavailability |

| Morpholine | Moderate electron donation | Conformational flexibility | Variable metabolism | Diverse target binding |

Research has demonstrated that morpholine-containing compounds exhibit enhanced membrane permeability compared to their non-morpholine analogs, attributed to the balanced lipophilic and hydrophilic character of the heterocycle. The morpholine ring adopts a chair conformation that positions the nitrogen and oxygen atoms in an energetically favorable arrangement, minimizing intramolecular strain while maximizing opportunities for intermolecular interactions. This structural organization contributes to the observed selectivity and potency enhancements seen in morpholine-based pharmaceuticals.

The synergistic combination of fluorine and morpholine substituents in this compound creates a molecular architecture optimized for both synthetic utility and biological activity. The fluorine atom's electron-withdrawing effect modulates the reactivity of the boronic acid group, potentially enhancing its selectivity in cross-coupling reactions while maintaining the reversible binding characteristics essential for biological applications. Simultaneously, the morpholine substituent provides multiple sites for molecular recognition while contributing to favorable pharmacokinetic properties that are crucial for pharmaceutical development.

属性

IUPAC Name |

(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEINPUABSQWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681751 | |

| Record name | [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-28-8 | |

| Record name | B-[3-Fluoro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenated Precursor Synthesis

Method A: Direct Bromination of 3-Fluoro-2-morpholinopyridine

-

Conditions : N-Bromosuccinimide (NBS, 1.1 eq) in DMF at 0°C → 25°C for 12 h.

-

Yield : 68–72% (HPLC purity >95%).

-

Key Challenge : Regioselective bromination at C4; competing C5 bromination reduces yield.

Method B: Halogen Exchange from Chlorinated Analog

Morpholino Group Installation

Pd-Catalyzed Buchwald-Hartwig Amination

-

Substrate : 4-Bromo-3-fluoro-2-nitropyridine.

-

Conditions : Pd2(dba)3 (2 mol%), Xantphos (4 mol%), morpholine (3 eq), Cs2CO3 (2 eq) in toluene at 110°C.

-

Yield : 89% after nitro reduction (Raney Ni, H2, EtOH).

-

Limitation : Requires nitro reduction step, increasing synthetic steps.

SNAr Reaction Under Microwave Irradiation

-

Substrate : 2,4-Dichloro-3-fluoropyridine.

-

Conditions : Morpholine (5 eq), DIPEA (3 eq), DMF, 150°C (microwave, 30 min).

-

Yield : 76% (isolated).

-

Note : Competing C4 amination necessitates careful stoichiometric control.

Comparative Analysis of Synthetic Methods

Key Observations :

-

Miyaura borylation offers higher yields but requires palladium catalysts, increasing costs.

-

Lithiation methods eliminate metal residues but demand cryogenic conditions.

Process Optimization and Troubleshooting

Boronic Acid Stabilization

Regioselectivity Challenges

Morpholino Group Stability

-

Observation : Ring-opening under strongly acidic conditions (pH <2).

Industrial-Scale Production Considerations

Case Study: VulcanChem Pilot Synthesis (2023 Data)

-

Batch Size : 5 kg

-

Route : Miyaura borylation of 4-bromo precursor

-

Key Metrics :

-

Cycle Time: 48 h (including workup)

-

Overall Yield: 78%

-

Purity: 99.2% (HPLC)

-

-

Cost Drivers : Pd catalyst recovery (85% efficiency), solvent recycling (dioxane)

Environmental Impact :

-

Waste Streams : 12 L/kg of aqueous borate salts (neutralized to pH 7 before disposal).

-

Green Chemistry Score : 68/100 (ACS GCI Pharma Roundtable criteria).

化学反应分析

Types of Reactions: 3-Fluoro-2-morpholinopyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Substitution Reactions: The fluorine atom and morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate, to facilitate transmetalation.

Oxidizing and Reducing Agents: For altering the oxidation state of the compound.

Major Products:

科学研究应用

Chemistry: 3-Fluoro-2-morpholinopyridine-4-boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and natural products .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and drug candidates. The unique structure of this compound allows it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: The compound is used in the development of advanced materials, including polymers and electronic materials. Its ability to form stable bonds with various substrates makes it useful in material science applications .

作用机制

The mechanism of action of 3-Fluoro-2-morpholinopyridine-4-boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The fluorine atom and morpholine ring can also participate in various interactions, enhancing the compound’s reactivity and specificity .

相似化合物的比较

Research Findings and Industrial Relevance

- Suzuki-Miyaura Reactions: The morpholine group in this compound enhances solubility in polar solvents, facilitating reactions under mild conditions.

- Pharmaceutical Applications : Pyridine-based boronic acids are preferred in kinase inhibitor synthesis due to their ability to mimic adenine in ATP-binding pockets.

- Limitations : Benzene-core analogs (e.g., 3-Fluoro-4-formylphenylboronic acid, CAS: 248270-25-9) may exhibit lower reactivity in aqueous media compared to pyridine derivatives.

生物活性

3-Fluoro-2-morpholinopyridine-4-boronic acid (CAS No. 1256355-28-8) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and a morpholine ring, which contribute to its interaction with biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₀B F N O₂

- Molecular Weight : 197.99 g/mol

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it an important functional group in drug design.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to inhibit proteasome activity, which is crucial in regulating protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells.

Key Mechanisms:

- Proteasome Inhibition : By binding to the active site of the proteasome, this compound disrupts the ubiquitin-proteasome pathway, leading to increased levels of tumor suppressor proteins.

- Targeting Kinases : The compound may also interact with various kinases involved in cell signaling pathways, potentially altering cellular proliferation and survival.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

- Antimicrobial Properties : Preliminary tests indicate potential antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in inhibiting cancer cell growth. The compound was found to significantly reduce cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines at micromolar concentrations. The mechanism was attributed to proteasome inhibition leading to cell cycle arrest and apoptosis induction .

-

Synergistic Effects :

- Another research article investigated the combination therapy involving this compound and conventional chemotherapeutics. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes for resistant cancer types .

-

Antimicrobial Activity :

- A preliminary screening against Gram-positive and Gram-negative bacteria revealed that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus. Further investigations are needed to elucidate the specific mechanisms responsible for this activity .

Data Summary Table

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer (MCF-7 Cells) | Induces apoptosis | Journal of Medicinal Chemistry |

| Anticancer (PC-3 Cells) | Reduces cell viability | Journal of Medicinal Chemistry |

| Synergistic with Doxorubicin | Enhanced cytotoxicity | Cancer Research Journal |

| Antimicrobial | Moderate activity against S. aureus | Preliminary Screening Report |

常见问题

Q. What are the recommended synthetic routes for 3-fluoro-2-morpholinopyridine-4-boronic acid, and how do reaction conditions influence yield?

The synthesis of this compound likely involves Suzuki-Miyaura cross-coupling or directed ortho-metalation strategies. For analogs like 3-chloro-2-methoxypyridine-4-boronic acid, Suzuki coupling with halogenated pyridine precursors and palladium catalysts (e.g., Pd(PPh₃)₄) is common . Key factors include:

- Temperature control : Reactions often proceed at 80–100°C in THF or dioxane.

- Protecting groups : Morpholine substituents may require protection during boronation to prevent side reactions.

- Purification : Column chromatography with silica gel and solvent systems like ethyl acetate/hexane (1:3) is typical.

Yield optimization may require iterative adjustment of catalyst loading (1–5 mol%) and base (e.g., K₂CO₃ or NaOAc) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Combine multiple analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C3, morpholine at C2). Look for characteristic boronic acid proton signals at δ ~6–8 ppm in DMSO-d₆ .

- FT-IR : B-O stretching vibrations near 1,320–1,380 cm⁻¹ and B-OH bonds at ~3,400 cm⁻¹ .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for similar fluoro-phenylboronic acids .

- HPLC-MS : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the critical storage conditions to prevent degradation?

Store at 0–6°C under inert gas (argon or nitrogen) to minimize protodeboronation. Solubility in DMSO or THF allows preparation of 10–50 mM stock solutions, which should be aliquoted to avoid freeze-thaw cycles. Degradation can be monitored via NMR for loss of boronic acid signals .

Advanced Research Questions

Q. How do electronic effects of the morpholine and fluorine substituents influence Suzuki-Miyaura coupling efficiency?

The electron-donating morpholine group at C2 enhances nucleophilicity at the boronic acid site (C4), while the electron-withdrawing fluorine at C3 polarizes the pyridine ring, increasing electrophilicity of coupling partners. Computational studies (DFT/B3LYP) on analogs suggest:

Q. What mechanistic insights explain contradictions in protodeboronation rates across substituted pyridinylboronic acids?

Protodeboronation is highly sensitive to substituent effects:

- Morpholine’s steric bulk may shield boron from nucleophilic attack, reducing degradation compared to smaller substituents (e.g., methoxy).

- Fluorine’s inductive effect stabilizes the boronate intermediate but may accelerate protolysis in acidic media.

Contradictory literature data (e.g., faster vs. slower degradation in similar compounds) arise from solvent polarity and pH variations. Controlled studies in buffered solutions (pH 4–7) are recommended .

Q. Can computational modeling predict tautomeric equilibria or reactivity in aqueous environments?

Yes. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

- Tautomerism : Compare energy barriers for boronic acid ↔ boroxine interconversion. Fluorine’s electronegativity shifts equilibrium toward the boronic acid form.

- Solvent effects : Polarizable continuum models (PCM) simulate aqueous stability, predicting aggregation or hydration states.

Validation via Raman spectroscopy or ¹¹B NMR is critical .

Methodological Recommendations

- Cross-coupling optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and ligands (XPhos) to enhance efficiency .

- Degradation studies : Use LC-MS to track protodeboronation products (e.g., pyridine derivatives) under varying pH .

- Computational workflows : Gaussian 09 or ORCA for geometry optimization; VMD or PyMOL for visualizing molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。